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molecular formula C21H17NO3 B1666949 BHPI CAS No. 56632-39-4

BHPI

Cat. No. B1666949
M. Wt: 331.4 g/mol
InChI Key: FABLAHMQSQFDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053483

Procedure details

38.2 g of pure phenol were mixed with 0.4 g of concentrated sulphuric acid, with stirring and heating to 60° C. 28.5 g (0.177 mole) of 7-methylisatin were added in portions. At the end of the addition, the temperature was raised to 85° C. and 21 g of PhOAc were gradually added dropwise over a period of 5 hours. Finally, the temperature of the stirred mixture was raised to 120° C. for 30 minutes. It was then allowed to cool, filtered and washed with abundant water to remove the PhOAc. The resulting solid was dried and gave 50 g. It was dissolved in acetone and precipitated with chloroform, allowed to cool and filtered. The solid formed was dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2 -indolinone, m.p. 272°-4° C. Yield: 52%.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][C:15](=[O:18])[C:14]2=O.[C:20]1([O:26]C(C)=O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC(C)=O.S(=O)(=O)(O)O>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:14]2([C:23]3[CH:24]=[CH:25][C:20]([OH:26])=[CH:21][CH:22]=3)[C:13]3[C:17](=[C:9]([CH3:8])[CH:10]=[CH:11][CH:12]=3)[NH:16][C:15]2=[O:18])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
38.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
28.5 g
Type
reactant
Smiles
CC=1C=CC=C2C(C(NC12)=O)=O
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 85° C.
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the temperature of the stirred mixture was raised to 120° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with abundant water
CUSTOM
Type
CUSTOM
Details
to remove the PhOAc
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried
CUSTOM
Type
CUSTOM
Details
gave 50 g
CUSTOM
Type
CUSTOM
Details
precipitated with chloroform
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(C(NC2=C(C=CC=C12)C)=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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